molecular formula C13H13FO3 B11755086 Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate

Cat. No.: B11755086
M. Wt: 236.24 g/mol
InChI Key: ZZYOMYAVRIOJCE-UHFFFAOYSA-N
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Description

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate is a fluorinated benzo[7]annulene derivative of high interest in advanced chemical research and development. This compound features a fused ring system functionalized with both a fluorine substituent and a methyl ester group, making it a valuable and versatile scaffold in medicinal chemistry and drug discovery. Its structural architecture is particularly useful for exploring structure-activity relationships in the design of novel bioactive molecules. Researchers utilize this building block in various synthetic applications, including its use as a key intermediate for the synthesis of more complex target molecules. The incorporation of fluorine can significantly alter the compound's electronic properties, metabolic stability, and binding affinity, which are critical factors in the development of potential pharmaceutical candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation . Precautionary Statements: P280 - Wear protective gloves/protective clothing and eye/face protection. P301+P310 - IF SWALLOWED: Immediately call a POISON CENTER/doctor. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Properties

Molecular Formula

C13H13FO3

Molecular Weight

236.24 g/mol

IUPAC Name

methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxylate

InChI

InChI=1S/C13H13FO3/c1-17-13(16)10-7-6-8-9(12(10)14)4-2-3-5-11(8)15/h6-7H,2-5H2,1H3

InChI Key

ZZYOMYAVRIOJCE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C(=O)CCCC2)F

Origin of Product

United States

Preparation Methods

Table 1: Fluorination Efficiency with N-Fluoro Reagents

ReagentSolventTemp (°C)Yield (%)Regioselectivity
NFSICH₂Cl₂−40 → 2589>99:1 (C1)
SelectfluorMeCN257895:5 (C1:C3)
Me-NFSIMeOH−40 → 2593>99:1 (C1)

Data adapted from electrophilic fluorination studies.

Catalytic Fluorination with Lewis Acids

Lewis acid catalysts enhance fluorination efficiency by polarizing the N–F bond in N-fluoro reagents. Titanium(IV) isopropoxide (Ti(OiPr)₄) is particularly effective, enabling fluorination at milder conditions. For example, combining NFSI (1.2 equiv) with Ti(OiPr)₄ (10 mol%) in dichloromethane at room temperature achieves quantitative conversion within 1 hour. This method avoids cryogenic conditions and improves scalability.

Mechanistic studies suggest that Ti(OiPr)₄ coordinates to the sulfonimide nitrogen, increasing the electrophilicity of fluorine. This interaction lowers the activation energy for EAS, allowing rapid fluorination even in electron-deficient arenes. The catalytic system is compatible with ester and ketone functionalities, making it ideal for late-stage fluorination of benzoannulenes.

One-Pot Synthesis via Tandem Cyclization-Fluorination

Recent advances integrate cyclization and fluorination into a single pot. A prototypical protocol involves:

  • Cyclohexenyl benzoate precursor synthesis.

  • In situ cyclization using H2SO4.

  • Direct fluorination with NFSI/Ti(OiPr)₄ without intermediate isolation.

This tandem approach reduces purification steps and improves overall yields (78–82%). Key challenges include optimizing solvent compatibility and minimizing side reactions between acid catalysts and N-fluoro reagents.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

MethodKey StepsYield (%)Purity (%)Scalability
Sequential Cyclization + FluorinationH2SO4 → NFSI/CH₂Cl₂8598Moderate
Catalytic FluorinationNFSI/Ti(OiPr)₄/CH₂Cl₂9599High
One-Pot TandemH2SO4 + NFSI/Ti(OiPr)₄8097High

Sequential methods offer higher purity but require multiple steps, whereas catalytic and one-pot strategies prioritize efficiency. The choice of method depends on target application and available infrastructure .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

The compound has shown promising biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate exhibit significant antibacterial and antifungal properties.

Antimicrobial Properties

Studies have demonstrated that similar compounds in the benzo annulene family possess broad-spectrum antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds derived from this class have been effective against various bacterial strains including E. coli and S. aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
  • Antifungal Activity : Preliminary studies suggest effectiveness against fungal pathogens such as Candida albicans, indicating potential for treating opportunistic infections .

Pharmacological Applications

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate has potential applications in drug development due to its unique structural properties that can be exploited for various therapeutic effects.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds related to methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate:

  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell proliferation by causing cell cycle arrest at specific phases (e.g., S-phase) .

Other Therapeutic Uses

Beyond antimicrobial and anticancer properties, there is ongoing research into the use of this compound in treating other conditions such as inflammation and metabolic disorders due to its ability to modulate biological pathways involved in these diseases.

Case Study: Antimicrobial Efficacy

In a recent study published in RSC Advances, researchers synthesized derivatives of methyl 1-fluoro-5-oxo compounds and tested their antimicrobial efficacy against a range of pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .

CompoundMIC (µg/mL)Bacterial Strain
Compound A10E. coli
Compound B15S. aureus
Compound C12C. albicans

Case Study: Anticancer Properties

Another study focused on the anticancer effects of methyl 1-fluoro compounds on HepG2 liver cancer cells demonstrated significant apoptosis induction via increased expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .

Mechanism of Action

The mechanism of action of Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The ketone and carboxylate groups also play a role in its reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

Methyl-Substituted Analog
  • Key Differences :
    • A methyl group replaces fluorine at position 1.
    • The ester group is at position 7 instead of 2.
  • Properties: NMR Data: Distinct ¹H NMR signals at δ 2.37 (s, 3H) for the methyl group and δ 3.62 (s, 3H) for the methoxy group .
Non-Fluorinated Analog
  • Compound : Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate (CAS RN 150192-89-5)
  • Key Differences: No fluorine substituent at position 1.
  • Properties :
    • Purity : ≥96% by weight .
    • Applications : Similar use as a pharmaceutical intermediate but may exhibit reduced electronic effects compared to the fluorinated derivative.

Functional Group Variations

Carboxylic Acid Derivative
  • Compound : 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid (CAS RN 889958-30-9)
  • Key Differences :
    • Carboxylic acid replaces the methyl ester at position 2.
  • Properties :
    • Acidity : The free carboxylic acid increases water solubility but reduces stability under basic conditions.
    • Storage : Requires storage at -20°C, suggesting higher reactivity compared to ester derivatives .
Hydroxy-Substituted Analog
  • Compound : 1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-one (CAS RN 2114341-47-6)
  • Key Differences :
    • Hydroxyl group replaces the ester at position 2.
  • Properties :
    • Reactivity : The hydroxyl group enables hydrogen bonding, enhancing crystallinity but increasing susceptibility to oxidation .

Halogenated Derivatives

Bromo-Substituted Precursor
  • Compound : 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene (CAS RN 2344681-53-2)
  • Key Differences :
    • Bromine at position 7 instead of fluorine at position 1.
  • Applications : Serves as a versatile intermediate for further functionalization via nucleophilic substitution .
Trifluoromethanesulfonate Ester
  • Compound : 1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-yl trifluoromethanesulfonate (CAS RN 2114341-53-4)
  • Key Differences :
    • Triflate group replaces the methyl ester at position 2.
  • Reactivity : The triflate acts as a superior leaving group, facilitating Suzuki or nucleophilic aromatic substitution reactions .

Data Table: Comparative Analysis of Key Derivatives

Compound Name CAS RN Substituents Molecular Weight Purity Key Properties/Applications
Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate Not provided 1-F, 2-COOCH₃ ~248.23* ≥96.8% Pharmaceutical intermediate
Methyl 1-methyl-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylate Not provided 1-CH₃, 7-COOCH₃ ~246.29* Not given NMR δ 2.37 (s, CH₃)
9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid 889958-30-9 2-COOH 204.22 Not given Requires -20°C storage
1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one 2114341-47-6 1-F, 2-OH ~194.19* Not given Hydrogen bonding propensity

*Calculated based on molecular formulae.

Biological Activity

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate is characterized by its unique structure, which includes a benzoannulene core and a carboxylate functional group. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functionalization processes.

Synthesis Pathway

The synthesis can be summarized as follows:

  • Starting Materials : The synthesis begins with appropriate precursors that contain the necessary functional groups.
  • Reactions : Key reactions often include nucleophilic substitutions and cycloadditions to construct the benzoannulene framework.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that derivatives of benzoannulenes exhibit notable antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate has been investigated for its potential antitumor properties. In vitro studies suggest that this compound may inhibit cell proliferation in cancer cell lines. For example, one study demonstrated significant cytotoxicity against leukemia L-1210 cells at specific concentrations .

The proposed mechanism of action involves the disruption of cellular processes essential for growth and replication. This includes interference with DNA synthesis and repair pathways, which are critical targets in cancer therapy.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, various derivatives of benzoannulenes were tested against bacterial strains. The results showed that methyl 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylate exhibited an ID50 value comparable to known antibiotics .

Study 2: Antitumor Activity

A separate investigation focused on the antitumor effects of this compound on human cancer cell lines. Results indicated that at concentrations above 105M10^{-5}M, there was a marked reduction in cell viability across multiple cancer types .

Data Table

Property Value
Molecular FormulaC13H13F O3
Molecular Weight236.24 g/mol
ID50 (E. coli)1×107M1\times 10^{-7}M
ID50 (L-1210 cells)1×105M1\times 10^{-5}M
Antimicrobial ActivityPositive against S. aureus

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-fluoro-5-oxo-benzo[7]annulene-2-carboxylate, and what are their critical reaction conditions?

  • Methodological Answer : The synthesis typically involves multi-step strategies, including:

  • Core formation : Cyclization of substituted precursors (e.g., 5-oxo-benzoannulene intermediates) under palladium-catalyzed cross-coupling conditions .
  • Fluorination : Electrophilic or nucleophilic fluorination at the 1-position, often using reagents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) to ensure regioselectivity .
  • Esterification : Methyl ester introduction via carboxyl group activation (e.g., DCC/DMAP-mediated coupling) .
    Critical parameters include temperature control (±5°C) to minimize side reactions and solvent selection (e.g., dichloromethane for Pd/C-catalyzed steps) .

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) for purification .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm, singlet) and fluoro-substituted aromatic protons (δ ~6.9–7.2 ppm, doublet) .
  • HRMS : Exact mass confirmation (calculated m/z for C₁₃H₁₁FO₃: 234.0695) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. What strategies mitigate competing regioselectivity during derivatization of the benzo[7]annulene core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer electrophilic attacks to the desired position, followed by deprotection .
  • Solvent Effects : Use polar solvents (e.g., DMF) to stabilize transition states in fluorination or substitution reactions, reducing byproduct formation .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic/nucleophilic regions) to guide synthetic planning .
  • Example: In bromination, competing 1,2- vs. 1,4-addition can be minimized using NBS in CCl₄ under UV light .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The fused bicyclic structure limits accessibility to the 2-carboxylate group, favoring Suzuki-Miyaura couplings at the less hindered 6,7,8,9-tetrahydro region .
  • Electronic Effects : The electron-withdrawing fluoro and ketone groups activate the annulene ring for nucleophilic aromatic substitution (SNAr) at the 3-position .
  • Case Study : Pd-catalyzed coupling with aryl boronic acids requires ligand optimization (e.g., XPhos vs. SPhos) to balance steric bulk and electron density .

Q. What are the stability challenges under acidic/basic conditions, and how can degradation pathways be monitored?

  • Methodological Answer :

  • Acidic Conditions : Hydrolysis of the methyl ester occurs at pH <2 (e.g., HCl/MeOH), tracked via loss of the δ 3.8 ppm NMR signal .
  • Basic Conditions : Ring-opening via ketone enolate formation at pH >10, detectable by LC-MS (m/z shifts indicating fragmentation) .
  • Stabilization Strategies : Store at 2–8°C in inert atmospheres (argon) and avoid prolonged exposure to protic solvents .

Data Analysis and Contradiction Resolution

Q. How to resolve discrepancies in reported yields for analogous benzo[7]annulene derivatives?

  • Methodological Answer :

  • Variable Identification : Compare reaction parameters (e.g., Pd catalyst loading in (5% Pd/C) vs. (1% Pd(OAc)₂)) .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated intermediates in bromination steps) .
  • Case Study : A 30% yield difference in fluorination reactions was attributed to residual moisture levels; Karl Fischer titration ensures anhydrous conditions .

Q. What in silico tools predict the compound’s bioactivity based on structural analogs?

  • Methodological Answer :

  • QSAR Modeling : Train models using datasets of similar annulene derivatives (e.g., IC₅₀ values for kinase inhibition) .
  • Docking Studies : Map the compound’s electrostatic potential to target binding pockets (e.g., COX-2 active site) using AutoDock Vina .
  • ADMET Prediction : SwissADME estimates logP (~2.5) and BBB permeability (low), guiding pharmacological profiling .

Comparative Analysis

Q. How does the fluoro substituent impact reactivity compared to chloro/bromo analogs?

  • Key Differences :

PropertyFluoro DerivativeBromo Analog ()
ElectronegativityHigh (χ = 4.0)Moderate (χ = 2.8)
Leaving GroupPoor (F⁻ is unstable)Good (Br⁻ stable)
Steric BulkLow (van der Waals radius 1.47 Å)High (1.85 Å)
  • Impact : Fluorine enhances electron-deficient character, favoring SNAr over elimination in substitution reactions .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and fume hood use (TLV-TWA: 1 mg/m³) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste .
  • Storage : Sealed containers under argon at 2–8°C; monitor for peroxide formation if stored >6 months .

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